锡酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium ethoxide, also referred to as sodium ethanolate, is an ionic, organic compound with the formula CH3CH2ONa, C2H5ONa, or NaOEt . It is a white solid, although impure samples appear yellow or brown . It dissolves in polar solvents such as ethanol . It is commonly used as a strong base .

Synthesis Analysis

Sodium ethoxide can be synthesized by chemically reacting sodium hydroxide or sodium metal with ethyl alcohol . This reaction produces hydrogen gas which forms bubbles and leaves a sodium ethoxide solution .

Molecular Structure Analysis

The crystal structure of sodium ethoxide has been determined by X-ray crystallography . It consists of layers of alternating Na+ and O− centers with disordered ethyl groups covering the top and bottom of each layer .

Chemical Reactions Analysis

Sodium ethoxide is commonly used as a base in the Claisen condensation . When sodium is added to ethanol, the chemical reaction produces hydrogen gas which forms bubbles and leaves a sodium ethoxide solution .

Physical And Chemical Properties Analysis

Sodium ethoxide is a white hygroscopic powder . It has a molar mass of 68.051 g·mol −1 . It reacts with water and is soluble in ethanol and methanol .

科学研究应用

锡负极中的钠存储

- 锡负极,尤其是在钠离子电池中,在钠插入过程中会发生复杂的转变。研究表明,结晶锡会转化为具有混合 Na/Sn 占据的层状结构,随后转化为 NaSn2 和 Na1.2Sn 等相。这些结构展示了钠存储应用的潜力 (Stratford 等,2017 年)。

太阳能电池中电荷提取增强

- 锡氧化钠,尤其是 SnO2,经过钨酸钠 (Na2WO4) 改性,以提高钙钛矿太阳能电池的性能。这种改性提高了 SnO2 的电性能,从而提高了太阳能电池的功率转换效率 (Xiao 等,2022 年)。

气体传感中的氧化锡

- 使用乙醇钠合成的氧化锡薄膜在气体传感应用中显示出巨大的潜力。这些薄膜对酒精和氨敏感,表明它们在环境监测和安全应用中的实用性 (Teeramongkonrasmee 和 Sriyudthsak,2000 年)。

钠离子电池中的锡基负极材料

- 锡基材料,包括氧化锡和锡化合物,被探索作为钠离子电池的负极材料。它们因具有较高的理论比容量而显示出前景,尽管与体积膨胀和转化反应相关的挑战仍是研究的重点 (Liang 等,2020 年)。

提高钠离子电池负极性能

- 提高钠离子电池中锡基负极性能的策略包括管理相变和优化微结构。这些方法对于提高电池的容量和循环性能至关重要 (Li 等,2015 年)。

太阳能电池性能的氧化锡改性

- 氯化钠改性的氧化锡用于提高钙钛矿太阳能电池的性能。这种改性导致更好的功率转换效率,展示了锡氧化钠在光伏应用中的多功能性 (Lin 等,2021 年)。

作用机制

Target of Action

Sodium ethoxide primarily targets ester molecules in organic reactions . It can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification .

Mode of Action

Sodium ethoxide acts as a strong base and a nucleophilic reagent . It forms a bond to its reaction partner (the electrophile) by donating both bonding electrons . In the presence of ester molecules, it can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution .

Biochemical Pathways

Sodium ethoxide is commonly used in the Claisen condensation and malonic ester synthesis . It’s also used in the glycolytic depolymerization of post-consumer PET waste, converting PET into its monomer bis(2-hydroxyethyl)terephthalate (BHET) .

Pharmacokinetics

It’s known that sodium ethoxide is a white to yellowish powder that is soluble in polar solvents such as ethanol .

Result of Action

The result of Sodium ethoxide’s action depends on the specific reaction it’s involved in. For instance, in the glycolytic depolymerization of post-consumer PET waste, high PET conversion (98%) and an isolated yield of BHET (76%) were achieved .

Action Environment

Sodium ethoxide is prone to decomposition and deterioration in the presence of air or water . Its reactivity can be influenced by factors such as reaction temperature, the molar ratio of reactants, reaction time, and particle size .

安全和危害

Sodium ethoxide is hazardous to human health if it comes in contact with the skin and eyes . Exposure of the skin to this chemical can give rise to blisters and inflammations . The chemical, on contact with the eyes, may also lead to blindness . Inhaling or ingesting this chemical compound might result in serious health problems .

属性

IUPAC Name |

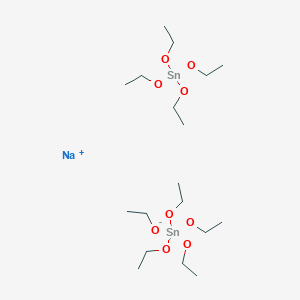

sodium;pentaethoxystannanuide;tetraethoxystannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/9C2H5O.Na.2Sn/c9*1-2-3;;;/h9*2H2,1H3;;;/q9*-1;+1;2*+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXFUUKYWSSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Sn](OCC)(OCC)OCC.CCO[Sn-](OCC)(OCC)(OCC)OCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H45NaO9Sn2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tin ethoxide | |

CAS RN |

24992-48-1 |

Source

|

| Record name | Ethyl alcohol, sodium tin(4+) salt (9:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)

![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)

![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)

![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)